3-(trifluoromethyl)-N-[4-[3-(trifluoromethyl)phenyl]sulfonylphenyl]benzamide
Description
This compound is a benzamide derivative featuring dual trifluoromethyl (-CF₃) groups on both the benzamide core and the sulfonyl-linked phenyl ring. The trifluoromethyl groups enhance its lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
3-(trifluoromethyl)-N-[4-[3-(trifluoromethyl)phenyl]sulfonylphenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F6NO3S/c22-20(23,24)14-4-1-3-13(11-14)19(29)28-16-7-9-17(10-8-16)32(30,31)18-6-2-5-15(12-18)21(25,26)27/h1-12H,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNZAQYMFBNVEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F6NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(trifluoromethyl)-N-[4-[3-(trifluoromethyl)phenyl]sulfonylphenyl]benzamide typically involves multiple steps:
Formation of the Trifluoromethylated Benzene Ring: The initial step often involves the trifluoromethylation of benzene derivatives. This can be achieved using reagents such as trifluoromethyl iodide in the presence of a copper catalyst.
Sulfonylation: The trifluoromethylated benzene is then subjected to sulfonylation using sulfonyl chlorides under basic conditions to introduce the sulfonyl group.
Amidation: The final step involves the coupling of the sulfonylated intermediate with a benzamide derivative. This can be facilitated by using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the trifluoromethyl groups, leading to the formation of trifluoromethyl sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol under appropriate conditions.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to introduce new substituents.
Major Products
Oxidation: Trifluoromethyl sulfoxides or sulfones.
Reduction: Sulfides or thiols.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-(trifluoromethyl)-N-[4-[3-(trifluoromethyl)phenyl]sulfonylphenyl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl groups enhance the stability and reactivity of the resulting compounds.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a pharmaceutical agent. The trifluoromethyl groups can improve the bioavailability and metabolic stability of drug candidates, making them more effective in therapeutic applications.
Industry
In the industrial sector, this compound is explored for its use in the development of advanced materials, such as polymers and coatings, where its chemical stability and resistance to degradation are highly valued.
Mechanism of Action
The mechanism of action of 3-(trifluoromethyl)-N-[4-[3-(trifluoromethyl)phenyl]sulfonylphenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups can enhance binding affinity and selectivity by increasing hydrophobic interactions and reducing metabolic degradation. This can lead to more potent and longer-lasting effects in biological systems.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Trifluoromethyl Substitutions
a) 2-Hydroxy-N-(3-trifluoromethyl-phenyl)-benzamide derivatives
- Key Differences : These compounds feature a hydroxyl group at the 2-position of the benzamide core instead of a sulfonyl-linked phenyl ring.
- Synthesis : Characterized via electrospray ionization mass spectrometry (+ESI-MS), revealing protonated/sodiated ions ([M+H]⁺, [M+Na]⁺) and structural stability under fragmentation .
b) Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)
- Key Differences : Contains an isopropoxy group instead of a sulfonylphenyl moiety.
- Applications : A commercial fungicide targeting sheath blight in crops, highlighting the role of trifluoromethyl groups in agrochemical efficacy .
- Functional Insight : The sulfonyl group in the target compound may improve binding to eukaryotic targets (e.g., enzymes) compared to flutolanil’s fungicidal action.
Derivatives with Modified Substituents
a) 3-Nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
- Key Differences: Substitutes trifluoromethyl with a nitro (-NO₂) group and introduces a thiazole ring.
- Thiazole incorporation may broaden biological target specificity (e.g., kinase inhibition) .
b) 2-[Methyl(methylsulfonyl)amino]-N-[4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonylphenyl]benzamide
Compounds with Electron-Withdrawing Groups
a) 3-[(4-Chlorobenzenesulfonyl)methyl]-4-nitro-N-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)benzamide
- Key Differences : Includes chloro and nitro substituents alongside a carbamoyl linkage.
Pharmacologically Optimized Analogues
a) 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-N-[5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]benzamide (Nilotinib derivative)
Data Tables for Comparative Analysis
Table 1: Structural and Physicochemical Properties
*LogP estimated using fragment-based methods.
Biological Activity
3-(Trifluoromethyl)-N-[4-[3-(trifluoromethyl)phenyl]sulfonylphenyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C19H15F6N2O2S
- Molecular Weight : 426.39 g/mol
- IUPAC Name : this compound
- CAS Number : Not available in the provided sources.
The compound exhibits several biological activities, primarily through its interactions with specific enzymes and receptors:
-
Enzyme Inhibition :
- It has been studied for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's. Studies indicate moderate inhibition with IC50 values ranging from 27.04 to 106.75 µM for AChE and 58.01 to 277.48 µM for BuChE .
- Antimicrobial Activity :
- Cytotoxic Effects :
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target | IC50 (µM) |
|---|---|---|---|
| Compound A | AChE Inhibition | Acetylcholinesterase | 27.04 - 106.75 |
| Compound B | BuChE Inhibition | Butyrylcholinesterase | 58.01 - 277.48 |
| Compound C | Antimicrobial | M. tuberculosis | MIC ≥ 62.5 |
| Compound D | Cytotoxic | Various cancer cell lines | Not specified |
Case Studies
- Neuroprotective Studies :
- Antimicrobial Testing :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
